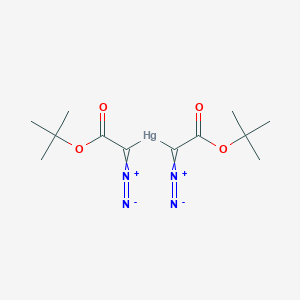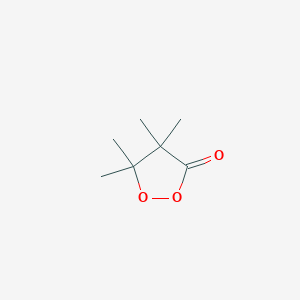![molecular formula C4H10F2N2O3S2 B14706040 [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride CAS No. 25535-30-2](/img/structure/B14706040.png)
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride is a fluorinated compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it valuable in organic synthesis, chemical biology, drug discovery, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often utilizes sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Aminosulfuranes, such as diethylaminosulfur trifluoride (DAST), are commonly used reagents for the fluorination of oxidized organic compounds . These reagents selectively exchange hydroxyl groups for fluorine and can also convert carbonyl groups, halides, and silyl ethers into organofluorides .
Major Products: The major products formed from these reactions include geminal difluorides, acyl fluorides, and vinyl fluorides . The specific products depend on the structure of the substrate and the reaction conditions.
Scientific Research Applications
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride has a wide range of applications in scientific research. In biology, it is employed in the synthesis of fluorinated compounds for molecular imaging and drug discovery . In medicine, it is used in the development of pharmaceuticals with improved stability, bioavailability, and activity . In industry, it finds applications in the production of materials with enhanced properties .
Mechanism of Action
The mechanism of action of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride involves the formation of fluorosulfonyl radicals, which participate in various chemical reactions . These radicals interact with molecular targets and pathways, leading to the formation of fluorinated products. The specific mechanism depends on the nature of the substrate and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride include diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF4), and tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) .
Uniqueness: What sets this compound apart from these similar compounds is its ability to undergo direct fluorosulfonylation, providing a concise and efficient approach for producing sulfonyl fluorides . This unique property makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
25535-30-2 |
|---|---|
Molecular Formula |
C4H10F2N2O3S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
N-(diethylamino-fluoro-oxo-λ6-sulfanylidene)sulfamoyl fluoride |
InChI |
InChI=1S/C4H10F2N2O3S2/c1-3-8(4-2)12(5,9)7-13(6,10)11/h3-4H2,1-2H3 |
InChI Key |
LWTKVBIBRUOFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=NS(=O)(=O)F)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


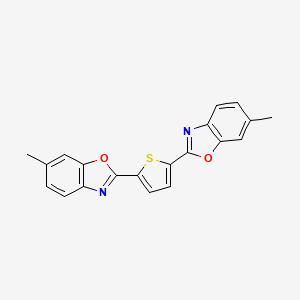

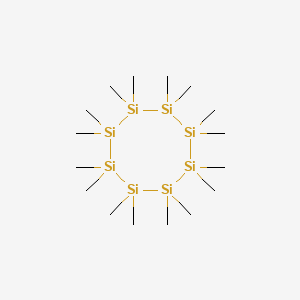
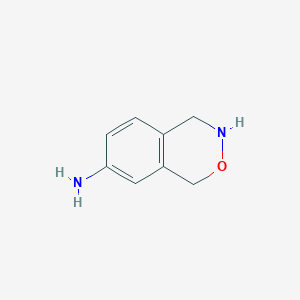
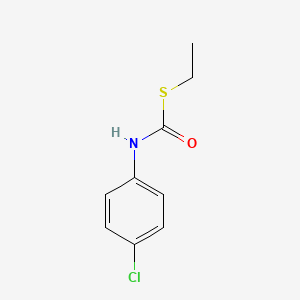

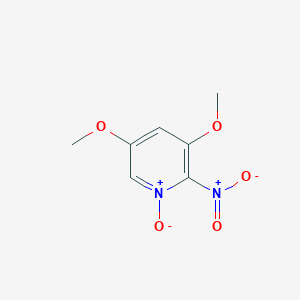
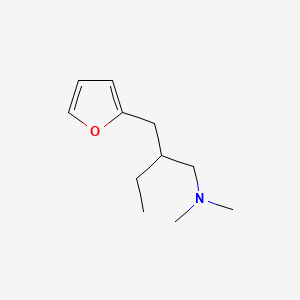
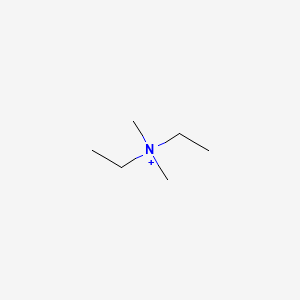
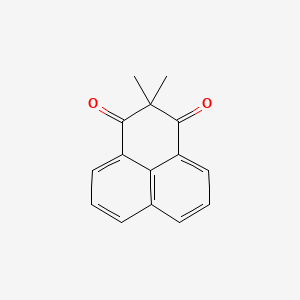
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
